3-(4-methoxy-3-methylphenyl)piperidine
Description
Properties
CAS No. |
1044768-85-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Rational Design of 3 4 Methoxy 3 Methylphenyl Piperidine Analogues
Systematic Exploration of Substituent Effects on the 4-methoxy-3-methylphenyl Moiety
The nature and position of substituents on the aromatic ring are critical determinants of a compound's activity. Studies on various arylpiperidine-related structures have shown that even minor changes can lead to substantial differences in potency.
For instance, in a series of ketamine ester analogues, the position of substituents on the benzene (B151609) ring greatly influenced anaesthetic and analgesic properties. mdpi.com It was generally observed that 2- and 3-substituted compounds were more active than their 4-substituted counterparts. mdpi.com This suggests that the binding site may have steric constraints or specific interaction points that favor substitution at the ortho and meta positions. The most broadly effective substituent was found to be chlorine, while powerful electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) were less successful. mdpi.com
In a different context, research on 3-chloropiperidines linked by an aromatic core demonstrated a positive correlation between cytotoxicity and the reactivity conferred by the substitution pattern. nih.gov Analogues with meta- and para-xylene linkers showed similar potency, which was significantly higher than the ortho-positional isomer, highlighting the influence of substituent orientation on activity. nih.gov Furthermore, the introduction of electron-withdrawing ether and ester groups led to a decrease in both reactivity and cytotoxicity compared to the unsubstituted analogue. nih.gov
Conversely, studies on N-n-propyl-3-phenylpiperidines (PPEs) targeting the D4 dopamine (B1211576) receptor found that methyl substitutions on the phenyl ring were not essential for high and selective binding affinity. acs.org This indicates that for some ligand-receptor interactions, a simple hydrophobic attraction may be more critical than specific π-π interactions modulated by substituents. acs.org
| Scaffold Type | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Ketamine Esters | 2- and 3-positions | Various (Cl, Me, OMe) | Generally more active than 4-substituted compounds. | mdpi.com |
| Ketamine Esters | Any | Cl | Most generally acceptable and effective substituent. | mdpi.com |
| Ketamine Esters | Any | CF₃, OCF₃ | Generally less successful, providing fewer effective analogues. | mdpi.com |
| Aromatic B-CePs | meta- and para- | Xylene linker | Conferred similar and higher potency compared to ortho-isomer. | nih.gov |
| Aromatic B-CePs | meta- | Methoxy (B1213986), Methyl Ester | Decreased reactivity and cytotoxicity. | nih.gov |
| N-n-propyl-3-phenylpiperidines | Any | Methyl | Not essential for high binding affinity to D4 dopamine receptor. | acs.org |
The spatial arrangement of the aryl group relative to the piperidine (B6355638) ring is a crucial factor in determining how a ligand fits into its binding site. The piperidine ring typically adopts a chair conformation. acs.org The aryl substituent at the C-3 position can exist in either an equatorial or an axial orientation, with the equatorial position generally being energetically favored to minimize steric hindrance.
Modifications to the Piperidine Nitrogen (e.g., N-alkylation, N-acylation) and Their Influence on Ligand-Target Interactions
The nitrogen atom of the piperidine ring is a key pharmacophoric element, often being protonated at physiological pH. nih.gov This positive charge allows it to engage in crucial electrostatic interactions with negatively charged amino acid residues in the target protein's binding site.
Computational and experimental studies on sigma receptor ligands have revealed that the ionized piperidine nitrogen can form a bidentate salt bridge with glutamate (B1630785) and aspartate residues. nih.gov Furthermore, this charged nitrogen can participate in favorable π-cation interactions with aromatic residues like phenylalanine. nih.gov
Modifications such as N-alkylation or N-acylation directly influence these interactions.
N-alkylation: The size and nature of the alkyl group can modulate the basicity of the nitrogen and introduce steric effects that may either enhance or disrupt binding. For example, a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were evaluated for opioid receptor activity, demonstrating that the N-substituent is a key determinant of potency and functional activity (agonist vs. antagonist). drugbank.com Stereospecific N-alkylation is also a useful synthetic derivatization strategy. organic-chemistry.org
N-acylation: Introducing an acyl group changes the nitrogen from a basic center to a neutral, planar amide functionality. This eliminates the potential for ionic bonding and fundamentally alters the ligand's interaction profile. This strategy is typically employed when a basic nitrogen is detrimental to activity or leads to undesirable properties. While direct examples on the specific parent compound are limited, the principles of acylation are well-established in medicinal chemistry. rsc.org
| Modification | Effect on Nitrogen Center | Influence on Interaction Potential | Potential SAR Outcome | Reference |
|---|---|---|---|---|
| Protonation (unmodified) | Becomes positively charged (cationic). | Enables ionic bonds (salt bridges) with acidic residues (e.g., Asp, Glu) and π-cation interactions with aromatic residues (e.g., Phe). | Acts as a primary anchor point for binding to the receptor. | nih.gov |
| N-Alkylation | Remains basic; steric bulk is added. | Can modulate basicity (pKa) and introduce new van der Waals or hydrophobic interactions. Can also cause steric hindrance. | Potency and selectivity can be fine-tuned. Can determine agonist vs. antagonist activity. | drugbank.com |
| N-Acylation | Becomes neutral and planar (amide). | Eliminates the ability to form ionic bonds or act as a hydrogen bond donor (as N-H+). Can act as a hydrogen bond acceptor (C=O). | Fundamentally changes the binding mode; often leads to a significant loss or change in activity if the positive charge was critical. | rsc.org |
Exploration of Substitutions and Stereochemistry on the Piperidine Ring System (e.g., at C-2, C-4, C-5, C-6 positions)
Modifying the piperidine ring itself offers another avenue to enhance ligand affinity and selectivity by probing for additional interactions within the binding pocket and by influencing the ring's conformation. acs.orgnih.govnih.gov
Introducing substituents at positions C-2, C-4, C-5, or C-6 can have several effects:
Probing the Receptor Site: Small alkyl or functional groups can explore adjacent sub-pockets, potentially forming new hydrophobic or polar interactions. For example, SAR studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these methyl groups were critical for potent opioid receptor antagonism. drugbank.com
Controlling Conformation: Substituents can create steric biases that favor a particular ring conformation or influence the orientation of the C-3 aryl group.
Altering Physicochemical Properties: Adding polar groups can improve solubility, while non-polar groups can increase lipophilicity.
A powerful strategy for conformational control involves incorporating the piperidine into a bridged ring system. In the development of P2Y14R antagonists, replacing the flexible piperidine with a rigid quinuclidine (B89598) moiety was well-tolerated, maintaining good binding affinity. nih.gov Further exploration led to the discovery that a stereochemically pure (S,S,S) 2-azanorbornane analogue displayed even higher affinity, suggesting that its rigid conformation more closely matched the optimal geometry for receptor binding. nih.gov
Stereochemistry is of paramount importance, as biological macromolecules are chiral. The absolute configuration of substituents on the piperidine ring can dramatically affect binding affinity. The development of catalytic enantioselective methods to synthesize specific 3-substituted piperidine enantiomers is crucial for isolating the more active stereoisomer and improving the therapeutic index. nih.govtmc.edu
Design Principles for Novel Analogues Based on Inferred Pharmacophores and Target Binding Sites
The rational design of novel analogues is guided by pharmacophore models, which are three-dimensional representations of the essential chemical features required for biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather the key interaction points a ligand must possess, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. nih.govnih.gov
For arylpiperidine-based ligands, pharmacophore models often include:
A Basic Nitrogen Center: This feature, which is positively charged at physiological pH, frequently serves as a crucial anchor point through ionic interactions. nih.govnih.gov
Hydrophobic/Aromatic Regions: The aryl group and any alkyl substituents on the piperidine ring typically occupy hydrophobic pockets in the receptor. nih.gov Often, multiple hydrophobic features are identified, and the distance between them is critical.
Hydrogen Bond Acceptors/Donors: Functional groups like methoxy ethers or hydroxyls on the aryl ring, or substituents on the piperidine, can form specific hydrogen bonds that enhance affinity and confer selectivity. nih.gov
Design principles derived from these models and SAR studies, such as those on P2Y14R antagonists, include conformational restriction. By using bridged piperidine analogues, chemists can reduce the entropic penalty of binding and design molecules that are pre-organized for the receptor's binding site, leading to improved affinity. nih.gov
Computational Approaches Guiding SAR Studies (e.g., QSAR, molecular descriptors)
Computational chemistry plays an indispensable role in modern drug design, accelerating the process of understanding SAR and designing new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size, Hammett constants for electronic effects), are used to build these models. nih.gov A successful 3D-QSAR model, for example, can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking simulations allow researchers to visualize the specific interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—between the ligand and amino acid residues in the binding site. polyu.edu.hk This provides a structural hypothesis for the observed SAR. For instance, docking studies can explain why a particular substituent enhances affinity by showing it forms a new, favorable interaction. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-receptor complex over time, providing insight into the stability of the binding pose predicted by docking and revealing the dynamic nature of the interactions. nih.gov
These computational tools, when used in conjunction with experimental data, create a powerful feedback loop for the design-synthesis-test-analyze cycle, guiding the rational optimization of lead compounds. researchgate.net
Pharmacological and Mechanistic Investigations Preclinical Focus
In Vitro Receptor Binding and Functional Assays for 3-(4-methoxy-3-methylphenyl)piperidine and Designed Analogues
The versatility of the substituted phenylpiperidine scaffold allows for interaction with a wide array of receptors and transporters. By modifying the core structure, researchers have developed analogues with high affinity and selectivity for several key pharmacological targets.
Screening of piperidine-based analogues has identified significant binding affinities for multiple target families, including G-protein-coupled receptors (GPCRs), transporters, and sigma receptors.
Notably, certain piperidine (B6355638) derivatives exhibit a high affinity for sigma-1 (σ1) receptors. uniba.itnih.gov Studies comparing piperidine-containing compounds to their piperazine (B1678402) counterparts revealed that the piperidine moiety is a critical structural feature for high-affinity σ1 receptor binding. nih.gov For instance, replacing a piperazine ring with piperidine in one analogue pair drastically increased σ1 receptor affinity from a Ki of 1531 nM to 3.64 nM. nih.gov These compounds generally show moderate to low affinity for σ2 receptors, resulting in good selectivity for the σ1 subtype. uniba.itnih.gov
In addition to sigma receptors, designed analogues have demonstrated potent, dual-target affinity for both the histamine (B1213489) H3 receptor (H3R) and σ1 receptors. nih.govnih.gov The piperidine core has been identified as an influential structural element for achieving this dual activity. nih.gov
Further modifications to the piperidine scaffold have yielded compounds with high affinity for dopamine (B1211576) receptors and transporters. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues were found to be potent binders to the dopamine D4 receptor, with the most potent compound in one series showing a Ki of 5.5 nM. chemrxiv.org Another series of piperidine analogues demonstrated subnanomolar binding affinity (Ki = 0.7 nM) for the dopamine transporter (DAT) with significant selectivity over the serotonin (B10506) transporter (SERT). nih.gov
The opioid receptor family is another prominent target. N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as a class of opioid receptor ligands. nih.govnih.gov Similarly, cis-3,4-disubstituted piperidines have been evaluated as antagonists for the CC chemokine receptor 2 (CCR2), a GPCR involved in inflammatory responses, with one lead compound showing a binding IC50 of 3.4 nM. nih.gov
Other identified targets include the presynaptic choline (B1196258) transporter (CHT), which is inhibited by a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, and the muscarinic M1 receptor, where a piperidine derivative was found to act. nih.govnih.gov
Table 1: In Vitro Binding Affinities of Selected Piperidine Analogues This table is interactive. You can sort and filter the data.
Functional assays have been crucial in defining the activity of these piperidine analogues as either agonists, antagonists, or allosteric modulators.
Several analogues designed as dual H3R/σ1R ligands were characterized as high-affinity histamine H3 and σ1 receptor antagonists. nih.gov Similarly, extensive research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown them to be pure opioid receptor antagonists. nih.govnih.gov The antagonist potency at μ, δ, and κ opioid receptors was determined using [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor binding. nih.gov For example, the compound LY255582 demonstrated potent antagonist activity with Ke values of 0.021 nM, 0.312 nM, and 0.330 nM at μ, δ, and κ receptors, respectively. nih.gov
In the case of the dopamine D4 receptor, 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds were developed as potent and selective antagonists. chemrxiv.org Likewise, a series of cis-3,4-disubstituted piperidines were confirmed to be functional CCR2 antagonists, potently inhibiting both calcium flux and chemotaxis with IC50 values of 2.0 nM and 5.4 nM, respectively. nih.gov
A distinct mechanism was identified for the piperidine derivative AC-42 at the muscarinic M1 receptor. nih.gov Pharmacological studies provided direct evidence that AC-42 is an allosteric agonist, meaning it binds to a site topographically distinct from the primary (orthosteric) agonist binding site to activate the receptor. nih.gov
Table 2: Functional Activity of Selected Piperidine Analogues This table is interactive. You can sort and filter the data.
Beyond receptors and transporters, certain piperidine analogues have been investigated as enzyme inhibitors. A series of benzylpiperidine derivatives were identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it Their reversible binding mode was confirmed through pre-incubation and dilution experiments. unisi.it
In a different context, a compound featuring a 3-methoxyphenyl (B12655295) group attached to a 1,3,4-thiadiazole (B1197879) sulfonamide scaffold was identified as a potent inhibitor of FabX, an unsaturated fatty acid synthase in the bacterium Helicobacter pylori. acs.orgacs.org Structural analysis showed that the inhibitor occupies the substrate-binding tunnel, acting as a substrate-competitive inhibitor. acs.orgacs.org Structure-based optimization of this scaffold led to a 29-fold improvement in inhibitory potency, with a lead compound exhibiting an IC50 of 0.128 µM. acs.org
Cellular Mechanism of Action Studies
To understand how receptor binding translates into a cellular response, subsequent studies have focused on elucidating the modulation of intracellular signaling pathways and confirming target engagement within a cellular environment.
The functional activity of piperidine analogues is directly linked to their ability to modulate specific intracellular signaling pathways. For CCR2 antagonists, their efficacy was demonstrated by their ability to block downstream signaling events, specifically the mobilization of intracellular calcium (calcium flux) and subsequent cell migration (chemotaxis). nih.gov
The allosteric agonism of AC-42 at the M1 muscarinic receptor was substantiated by its capacity to stimulate the accumulation of inositol (B14025) phosphate (B84403) and trigger the mobilization of intracellular calcium in cells expressing the human M1 receptor. nih.gov This demonstrates activation of the canonical Gq protein-coupled signaling cascade associated with the M1 receptor. nih.gov
For GPCRs like the opioid receptors, the [³⁵S]GTPγS binding assay provides a direct measure of the initial step in signal transduction: the coupling of the receptor to its G-protein. nih.govacs.org The ability of opioid antagonist analogues to inhibit agonist-stimulated [³⁵S]GTPγS binding confirms their mechanism of action at the G-protein activation level. nih.govacs.orgnih.gov
Furthermore, piperidine-containing structures can influence other major signaling hubs. For example, the anticancer agent Vandetanib, which uses a piperidine-carboxylate intermediate, is known to inhibit the PI3K/AKT/mTOR pro-survival pathway and suppress the phosphorylation of RET and Akt. researchgate.net
Confirming that a compound interacts with its intended target in a complex cellular system is a critical step. For the M1 allosteric agonist AC-42, target engagement was demonstrated in cell membranes from CHO cells expressing the human M1 receptor. nih.gov AC-42's ability to significantly slow the dissociation rate of the radiolabeled orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS) provided conclusive evidence that it binds to an allosteric site and alters the receptor's conformation. nih.gov
In the study of CCR2 antagonists, target engagement was explored using receptor mutagenesis. nih.gov The binding of a piperidine analogue was shown to be significantly reliant on the glutamic acid residue at position 291 (Glu291) of the CCR2 receptor, confirming a specific interaction with a key residue within the binding pocket. nih.gov
Finally, the relevance of in vitro enzyme inhibition was confirmed in cellular contexts. The inhibitory activity of benzylpiperidine-based MAGL inhibitors was successfully verified in intact U937 cells, demonstrating target engagement in a physiological cell system. unisi.it
Preclinical In Vitro and In Vivo Pharmacological Models
Detailed, publicly available research on the efficacy of this compound in disease-specific animal models, with a focus on mechanistic endpoints, is limited. Similarly, specific studies delineating pharmacodynamic biomarkers for this compound in preclinical systems are not extensively documented in the current scientific literature. The available data primarily centers on its metabolic characteristics.
There is currently a lack of specific published data regarding the assessment of this compound in animal models for efficacy based on mechanistic endpoints.
Specific pharmacodynamic biomarkers to assess the physiological and biochemical effects of this compound in preclinical systems have not been detailed in the available research. The development of such biomarkers is a crucial step in drug development to provide insights into a compound's mechanism of action and to facilitate the translation of preclinical findings to clinical settings. nih.gov
Preclinical Metabolic Stability and In Vitro Biotransformation Studies (e.g., using liver microsomes, hepatocytes)
The metabolic profile of this compound, referred to as Compound 3 in a key study, has been investigated using human and mouse liver subcellular fractions. frontiersin.org These in vitro studies are crucial for predicting a compound's metabolic fate in vivo.
Incubations with human liver microsomes revealed that the primary site of metabolism for this compound is the piperidine moiety. frontiersin.org This process leads to the formation of numerous mono- and multi-oxidized metabolites. frontiersin.org Notably, when the compound was incubated with the cytosolic fraction of human liver cells, no metabolite formation was observed. frontiersin.org This suggests that the metabolism is primarily mediated by enzymes located in the microsomes, such as cytochrome P450s, rather than cytosolic enzymes. frontiersin.orgnih.gov
In a comparative study using mouse liver microsomes, a glutathione (B108866) (GSH) adduct was detected, which was not observed in the human liver microsome incubations. frontiersin.org The formation of GSH adducts can sometimes indicate the generation of reactive metabolites. frontiersin.org However, the study did not find any evidence of cyanide adducts or glucuronide conjugates, suggesting the absence of certain types of reactive intermediates and phase II conjugation pathways under the experimental conditions. frontiersin.org
The methylation on the quinoline (B57606) group of the broader molecular structure containing the this compound moiety appears to contribute to its increased metabolic stability compared to similar, non-methylated analogs. frontiersin.org
The table below summarizes the metabolites of this compound (as Compound 3) identified in in vitro studies. frontiersin.org
| Metabolite ID | Description | System Detected |
| M480a, M480b | Oxidized/Hydroxylated Metabolites | Human & Mouse Liver Microsomes |
| M494 | Oxidized/Hydroxylated Metabolite | Human & Mouse Liver Microsomes |
| M496a, M496b | Oxidized/Hydroxylated Metabolites | Human & Mouse Liver Microsomes |
| M510a | Oxidized/Hydroxylated Metabolite | Human & Mouse Liver Microsomes |
| M787 | GSH Adduct | Mouse Liver Microsomes only |
Computational Chemistry and Molecular Modeling Studies of 3 4 Methoxy 3 Methylphenyl Piperidine
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, LBDD can identify the key chemical features responsible for their activity.
Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target. nih.gov A pharmacophore model for 3-(4-methoxy-3-methylphenyl)piperidine would be developed by aligning it with other structurally similar compounds known to be active at a particular receptor.
The process involves generating multiple conformations for each active ligand and identifying common features. For a series of phenylpiperidine analogs, a typical pharmacophore model might consist of an aromatic ring, a hydrophobic group (the methyl group), a hydrogen bond acceptor (the methoxy (B1213986) oxygen), and a positive ionizable feature (the piperidine (B6355638) nitrogen). nih.gov
Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. nih.gov This virtual screening process can efficiently identify new "hits"—molecules with a high probability of possessing the desired biological activity—thereby significantly narrowing down the number of compounds for experimental testing.
Table 1: Hypothetical Pharmacophore Features for a Phenylpiperidine-Based Ligand Set
| Feature Type | Chemical Moiety in this compound | Distance to Aromatic Center (Å) |
| Aromatic Ring (AR) | 4-methoxy-3-methylphenyl group | 0.0 |
| Hydrogen Bond Acceptor (HBA) | Methoxy oxygen | 4.2 |
| Hydrophobic (HY) | Methyl group on the phenyl ring | 3.5 |
| Positive Ionizable (PI) | Piperidine nitrogen | 4.8 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The development of a QSAR model for analogs of this compound would involve calculating a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics.
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., binding affinity or inhibitory concentration). nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds based solely on their structure.
Crucially, any developed QSAR model must undergo rigorous validation to ensure its predictive power. nih.gov This involves both internal validation (e.g., leave-one-out cross-validation) and external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model creation) is assessed. nih.govresearchgate.net Key statistical metrics for validation include the coefficient of determination (R²) and the cross-validated R² (q²). uniroma1.it
Table 2: Example of Molecular Descriptors Used in a QSAR Study of Phenylpiperidine Analogs
| Descriptor | Description | Typical Value Range | Correlation with Activity |
| LogP | Octanol-water partition coefficient | 1.5 - 4.0 | Positive |
| TPSA | Topological Polar Surface Area | 20 - 50 Ų | Negative |
| MR | Molar Refractivity | 50 - 90 cm³/mol | Positive |
| Dipole Moment | Molecular dipole moment | 1.0 - 3.0 Debye | Variable |
Structure-Based Drug Design (SBDD) Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations would place the molecule into the binding site of a target receptor and evaluate the potential binding modes. The process calculates a "docking score," which estimates the binding affinity based on the intermolecular interactions formed, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov
These simulations can reveal key amino acid residues in the target's active site that interact with the ligand. For instance, the piperidine nitrogen might form a hydrogen bond with an aspartate residue, while the methoxyphenyl group could fit into a hydrophobic pocket lined with residues like phenylalanine or leucine. nih.govajpp.in
Table 3: Predicted Interactions for this compound in a Hypothetical Receptor Binding Site
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Piperidine N-H | Aspartic Acid (ASP 114) | Hydrogen Bond | 2.8 |
| Methoxy Oxygen | Serine (SER 198) | Hydrogen Bond | 3.1 |
| Phenyl Ring | Phenylalanine (PHE 210) | Pi-Pi Stacking | 4.5 |
| Methyl Group | Leucine (LEU 315) | Hydrophobic | 3.9 |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing insights into the stability of the docked pose and the flexibility of both the ligand and the protein. mdpi.com
For this compound, MD simulations can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. These simulations are also crucial for conformational analysis of the piperidine ring, which typically exists in a flexible equilibrium between chair and boat conformations. ias.ac.insemanticscholar.org Understanding the preferred conformation within the binding site is vital for optimizing ligand design.
Prediction of Binding Affinities, Selectivity, and Interaction Hotspots
A primary goal of molecular modeling is to accurately predict how tightly a ligand will bind to its target. Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD simulation trajectories to calculate binding free energies, which are more accurate than simple docking scores.
Furthermore, these computational approaches can predict the selectivity of this compound. By docking the compound into the binding sites of different but related receptor subtypes (e.g., opioid receptors mu, delta, and kappa), researchers can predict its preferential affinity for one target over others. nih.gov This is critical for designing drugs with fewer side effects.
Finally, analysis of the interaction energies between the ligand and individual amino acid residues can identify "interaction hotspots." These are specific residues that contribute most significantly to the binding affinity. Identifying these hotspots provides a roadmap for future chemical modifications to enhance potency and selectivity.
Table 4: Hypothetical Predicted Binding Affinities and Selectivity Profile
| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |
| Target A | -9.5 | -12.3 |
| Target B (Subtype) | -7.2 | -8.1 |
| Target C (Off-target) | -5.1 | -4.5 |
In Silico ADMET Prediction for Preclinical Lead Optimization (without actual ADMET data)
In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical to minimize late-stage failures. proteopedia.orgrsc.org In silico ADMET prediction utilizes a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling, to forecast the pharmacokinetic and toxicological profile of a molecule directly from its chemical structure. researchgate.netosi.lvwuxiapptec.com This approach allows for the high-throughput screening of virtual compound libraries, enabling chemists to prioritize candidates with favorable drug-like properties for synthesis and further testing. osi.lv
For a lead compound like this compound, a suite of ADMET parameters would be computationally estimated to assess its potential as a drug candidate. These predictions are based on sophisticated algorithms trained on large datasets of experimentally determined properties. researchgate.net Key properties evaluated include:
Absorption: Predictions focus on oral bioavailability, which is influenced by factors like intestinal permeability and aqueous solubility. Models such as Caco-2 cell permeability and P-glycoprotein (P-gp) substrate/inhibitor prediction are commonly used. osi.lvwuxibiology.com
Distribution: This involves predicting how a compound distributes throughout the body. Critical parameters include blood-brain barrier (BBB) permeability, which determines if a compound can reach the central nervous system, and plasma protein binding (PPB), which affects the concentration of free drug available to act on its target. researchgate.netchemrxiv.org
Metabolism: The primary focus is on interactions with cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. proteopedia.org Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6) is essential to anticipate potential drug-drug interactions. nih.gov
Toxicity: Early toxicity assessment flags compounds that may have adverse effects. Predictions can include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. sparkle.pro.br
The results of these predictions are often compiled into a drug-likeness profile, frequently assessed against established guidelines like Lipinski's Rule of Five, to provide a holistic view of the compound's potential. nih.gov The table below presents a hypothetical but representative in silico ADMET profile for this compound, illustrating the type of data generated during preclinical lead optimization.
| ADMET Category | Parameter | Predicted Value/Classification | Implication for Lead Optimization |
|---|---|---|---|
| Absorption | Aqueous Solubility (logS) | -3.5 | Moderate solubility, acceptable for oral absorption. |
| Caco-2 Permeability | High | Likely to have good intestinal absorption. | |
| Oral Bioavailability (%) | > 80% | High potential for oral administration. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | High | Compound is likely to cross the BBB, suitable for CNS targets. |
| Plasma Protein Binding (%) | 85% | Moderate binding, ensuring sufficient free drug concentration. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | Yes (Weak) | Potential for drug-drug interactions; may require structural modification. | |
| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good physicochemical properties for a potential oral drug. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and chemical reactivity of a molecule. researchgate.netresearchgate.net For this compound, these methods can elucidate the distribution of electrons, identify reactive sites, and predict the molecule's behavior in chemical reactions. This information is invaluable for understanding its mechanism of action and potential metabolic pathways.
Key analyses performed using quantum chemical calculations include:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netirjweb.com For a substituted piperidine derivative, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO distribution depends on the specific substituents.
Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (electron-rich, prone to electrophilic attack), while blue-colored areas represent positive potential (electron-poor, prone to nucleophilic attack). sparkle.pro.br For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen of the piperidine ring, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into charge distribution, hybridization, and intramolecular interactions, such as charge transfer and hyperconjugation. mdpi.com It calculates the charges on individual atoms (Mulliken or NBO charges), revealing the effects of substituents on the electronic environment of the molecule. researchgate.net This analysis can confirm the electron-donating nature of the methoxy and methyl groups on the phenyl ring and the charge localization within the piperidine ring.
The table below summarizes key quantum chemical descriptors that would be calculated for this compound and their general interpretations for reactivity analysis.
| Quantum Chemical Parameter | Hypothetical Calculated Value | Interpretation and Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; relates to the molecule's electron-donating ability. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest available electron orbital; relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 4.9 eV | A relatively large gap suggests good kinetic stability and moderate chemical reactivity. irjweb.com |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| MEP Analysis | Most Negative Potential (Vmin) | Located near the methoxy oxygen and piperidine nitrogen atoms. Identifies primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net |
| Most Positive Potential (Vmax) | Located on the hydrogen atoms of the piperidine N-H group and aromatic ring. Identifies potential sites for nucleophilic attack. | |
| NBO Charge Analysis | Negative charges on N and O atoms | Confirms the electronegative character of these heteroatoms and their role as centers of reactivity. mdpi.com |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 3-(4-methoxy-3-methylphenyl)piperidine, distinct signals are expected for each unique proton environment. The spectrum can be divided into several regions: the aromatic region, the piperidine (B6355638) ring region, and the substituent region.
Aromatic Protons: The trisubstituted benzene (B151609) ring will show a complex splitting pattern, likely appearing as three distinct signals between δ 6.8 and 7.2 ppm.
Piperidine Protons: The nine protons on the piperidine ring will produce a series of complex, overlapping multiplets typically between δ 1.5 and 3.5 ppm. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be further downfield. chemicalbook.comchemicalbook.com The proton on the chiral center (C3) would also reside in this region.
Substituent Protons: A sharp, distinct singlet for the three methoxy (B1213986) (-OCH₃) protons is anticipated around δ 3.8 ppm. blogspot.comnih.gov Another singlet for the three methyl (-CH₃) protons on the aromatic ring would appear further upfield, typically around δ 2.2-2.4 ppm.
NH Proton: The proton on the piperidine nitrogen will likely appear as a broad singlet with a variable chemical shift, which would disappear upon exchange with D₂O.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplets (m) | 3H |
| Methoxy (Ar-OCH₃) | ~ 3.8 | Singlet (s) | 3H |
| Piperidine (C2, C6 -H) | 2.8 - 3.5 | Multiplets (m) | 4H |
| Piperidine (C3, C4, C5 -H) | 1.5 - 2.8 | Multiplets (m) | 5H |
| Piperidine (N-H) | Variable | Broad Singlet (br s) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: Six distinct signals are expected in the downfield region (δ 110-160 ppm). The carbon atom bonded to the methoxy group (C4') would be the most deshielded, appearing around δ 155-160 ppm. nih.gov
Piperidine Carbons: Five signals corresponding to the piperidine ring carbons are anticipated between δ 25 and 55 ppm. The carbons adjacent to the nitrogen (C2, C6) are typically found in the δ 45-55 ppm range. researchgate.net
Substituent Carbons: The methoxy carbon (-OCH₃) signal is expected around δ 55 ppm, while the methyl carbon (-CH₃) signal would appear upfield around δ 15-20 ppm. nih.gov
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-C, C-H) | 110 - 145 |
| Methoxy (-OCH₃) | ~ 55 |
| Piperidine (C2, C6) | 45 - 55 |
| Piperidine (C3, C4, C5) | 25 - 45 |
2D NMR Spectroscopy
To definitively assign all proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt
HSQC would correlate each proton signal with its directly attached carbon, confirming which protons are on which carbons.
HMBC would reveal long-range (2-3 bond) correlations, for instance, between the methoxy protons and the C4' aromatic carbon, or between the piperidine C3 proton and the aromatic C1' carbon, thus confirming the connection between the two ring systems.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₉NO), the expected monoisotopic mass is 205.1467 Da. nih.gov An HRMS measurement of the protonated molecule ([M+H]⁺) would be expected at m/z 206.1539, confirming the chemical formula. uni.lu
Fragmentation Analysis
In a mass spectrometer, the molecule fragments in predictable ways. Key fragmentation patterns for this compound would likely involve cleavage at the benzylic position and fragmentation of the piperidine ring. This analysis helps to confirm the arrangement of the structural components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing the purity of the compound and can be used to identify and quantify it in complex mixtures, such as in metabolic studies where metabolic transformations like oxidation or N-demethylation of the piperidine ring could be detected. mdpi.com
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 205.1467 | Molecular Ion |
| [M+H]⁺ | 206.1539 | Protonated Molecular Ion |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. blogspot.comchemicalbook.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Piperidine N-H | Stretch | 3300 - 3400 (moderate, broad) |
| Aromatic C-H | Stretch | > 3000 (sharp) |
| Aliphatic C-H | Stretch | < 3000 (strong) |
| Aromatic C=C | Stretch | ~1600 and ~1475 |
| Aryl Ether C-O | Asymmetric Stretch | ~1250 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The substituted benzene ring acts as the primary chromophore in this compound. The spectrum would be expected to show characteristic absorption maxima (λ_max) for a substituted aromatic system, likely with a strong absorption around 220-230 nm and a weaker, broader absorption band around 270-280 nm. ljmu.ac.uk
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are paramount for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, would be suitable for this compound. blogspot.comnih.gov Purity is determined by integrating the area of the detected peaks, with a pure sample showing a single major peak. For a related compound, purity greater than 99% was confirmed using this method. blogspot.com
Gas Chromatography (GC)
Provided the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components in a sample. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. If a single crystal of sufficient quality can be obtained, this technique can provide definitive information on bond lengths, bond angles, and the conformation of the piperidine and phenyl rings relative to each other. nih.gov Furthermore, it reveals how molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group. As the compound contains a stereocenter at the C3 position of the piperidine ring, X-ray crystallography of a single enantiomer could determine its absolute configuration.
Preclinical Outlook and Future Directions for 3 4 Methoxy 3 Methylphenyl Piperidine Research
Lead Optimization Strategies for Enhancing Potency, Selectivity, and Preclinical Pharmacological Profiles
A primary strategy involves detailed Structure-Activity Relationship (SAR) studies. Research on related piperidine (B6355638) derivatives provides a blueprint for this process. For example, in the development of dopamine (B1211576) D4 receptor antagonists based on a piperidine scaffold, modifications to the phenyl ring and the introduction of fluorine atoms were shown to dramatically influence binding affinity and selectivity. nih.gov Similarly, studies on dipiperidine scaffolds with antitubercular activity revealed that bulky, lipophilic substituents on the piperidine nitrogen were crucial for activity. nih.gov
For 3-(4-methoxy-3-methylphenyl)piperidine, key modifications would include:
Phenyl Ring Substitution: The existing methoxy (B1213986) and methyl groups can be repositioned or replaced with other functional groups (e.g., halogens, trifluoromethyl, cyano groups) to probe electronic and steric effects on target binding. nih.gov
Piperidine Ring Modification: The piperidine nitrogen offers a key handle for modification. Acylation, alkylation, or substitution with various aromatic or heterocyclic rings could be explored. The position of the phenyl group on the piperidine ring (position 3) is also critical, and exploring analogues with substitution at positions 2 or 4 could yield different pharmacological profiles. nih.gov
Bioisosteric Replacement: The methoxy group could be replaced by bioisosteres such as difluoromethoxy or a small alkyl chain to fine-tune lipophilicity and metabolic stability.
A crucial aspect of optimization is improving the molecule's physicochemical properties to ensure it has a favorable pharmacokinetic (PK) profile. In the optimization of 4-alkylpiperidine-2-carboxamide based 5-HT2C receptor modulators, researchers systematically altered lipophilic and polar moieties to achieve a balance of potency and drug-like properties, resulting in a compound with decent oral bioavailability (39.1%) and a good CNS multiparameter optimization (MPO) score. mdpi.com A similar approach, balancing properties like cLogP and topological polar surface area (tPSA), would be essential for advancing this compound.
Table 1: Illustrative Lead Optimization Strategies for Piperidine Scaffolds
| Strategy | Example from Analogues | Potential Application to this compound | Desired Outcome | Reference |
|---|---|---|---|---|
| SAR Exploration | Introduction of difluoro groups on a phenoxymethyl)piperidine scaffold significantly increased D4 receptor binding affinity (Ki = 5.5 nM). | Systematically add or move electron-withdrawing/donating groups on the phenyl ring. | Enhance target potency and selectivity. | nih.gov |
| Nitrogen Substitution | Bulky lipophilic substituents (e.g., adamantyl) on the piperidine nitrogen were critical for anti-Mtb activity in dipiperidines. | Synthesize a library of N-substituted derivatives (amides, ureas, alkyl chains). | Modulate potency and physicochemical properties. | nih.gov |
| Physicochemical Property Tuning | Optimization of a lipophilic tail and polar head in piperidine-2-carboxamides led to improved oral bioavailability. | Modify the methoxy and methyl groups to balance lipophilicity and polarity (cLogP, tPSA). | Improve ADME profile for in vivo studies. | mdpi.com |
| Stereochemistry Control | Asymmetric synthesis of 3-substituted piperidines allows access to specific enantiomers with distinct biological activity. | Develop enantioselective synthesis to isolate and test individual R and S enantiomers. | Identify the active stereoisomer (eutomer) and reduce potential off-target effects. | nih.gov |
Exploration of Novel Therapeutic Indications Based on Mechanistic Preclinical Findings
The piperidine nucleus is present in drugs for a wide array of diseases, suggesting that this compound could have multiple therapeutic applications. nih.govnih.gov Preclinical screening against a broad panel of biological targets is a key step to uncover its therapeutic potential. Based on the activities of structurally similar compounds, several indications are worth exploring.
Central Nervous System (CNS) Disorders: Phenylpiperidine derivatives are well-known for their CNS activity. arizona.edu Analogues have shown potential as antidepressants, anti-Parkinson's agents, and treatments for Alzheimer's disease by modulating dopamine and serotonin (B10506) pathways or by inhibiting acetylcholinesterase. nih.govnih.govmdpi.com Research on 4,4-disubstituted piperidines has identified compounds with potent analgesic properties comparable to morphine. nih.gov Furthermore, selective dopamine D4 receptor antagonists built on a piperidine scaffold have been investigated for treating L-DOPA-induced dyskinesia in Parkinson's patients. nih.gov
Pain and Inflammation: Dual-target piperidine derivatives that act as antagonists for both histamine (B1213489) H3 and sigma-1 receptors have shown promising antinociceptive properties in preclinical pain models. acs.org
Infectious Diseases: Piperidine-containing compounds have been investigated as anti-viral, anti-fungal, and anti-bacterial agents. nih.gov Notably, a dipiperidine scaffold was the basis for the development of SQ609, a lead compound with activity against Mycobacterium tuberculosis. nih.gov
Oncology: The piperidine scaffold is found in numerous anti-cancer agents. arizona.edunih.gov
The initial step would be broad pharmacological profiling to identify high-affinity interactions. For any identified target, further mechanistic studies would be required to understand how the compound exerts its effect (e.g., as an agonist, antagonist, or allosteric modulator) and to validate its therapeutic potential in relevant cell-based and animal models of disease.
Design and Synthesis of Prodrugs or Targeted Delivery Systems for this compound
For this compound, a prodrug approach could be designed to enhance its brain penetration. The secondary amine of the piperidine ring is an ideal handle for chemical modification. A common strategy is to mask this polar amine with a lipophilic pro-moiety, creating a more lipid-soluble molecule that can more easily diffuse across the BBB. nih.gov
Potential prodrug strategies include:
Ester or Carbonate Prodrugs: Attaching a lipophilic ester or carbonate group to the piperidine nitrogen. Once in the CNS, endogenous esterases would cleave the pro-moiety, releasing the active parent drug. The resulting hydrophilic parent drug would then be "trapped" within the brain, potentially prolonging its therapeutic effect. nih.gov
Chemical Delivery Systems (CDS): A more sophisticated approach involves a dihydropyridine-based carrier. The drug-carrier conjugate crosses the BBB, and subsequent oxidation of the carrier to a charged pyridinium (B92312) salt traps the entire conjugate in the brain. Slow cleavage then releases the active drug over an extended period. taylorfrancis.com
Carrier-Mediated Transport (CMT) Targeting: Prodrugs can be designed to hijack nutrient transporters at the BBB. mdpi.com For example, attaching a moiety recognized by a specific transporter could facilitate active transport into the brain, a strategy that has been explored for various CNS drugs.
Beyond prodrugs, formulating the compound in targeted delivery systems like polymeric films or nanoparticles could also improve its therapeutic index by controlling its release and distribution. nih.gov
Development of Advanced Analogues with Improved Preclinical Efficacy and Potential for Disease-Modifying Effects
Following initial SAR studies, the development of advanced analogues aims to introduce more significant structural changes to achieve superior efficacy or novel, disease-modifying properties. This goes beyond simple substitution to incorporate more complex or innovative chemical motifs.
A promising strategy is the use of fluorine chemistry . The introduction of fluorine atoms or fluorine-containing groups can profoundly alter a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. The synthesis of all-cis-(multi)fluorinated piperidines has been developed to create fluorinated analogues of existing drugs. rsc.org Research on dopamine D4 antagonists demonstrated that replacing a hydrogen with fluorine or a methoxy group with a difluoromethoxy group can significantly enhance potency and selectivity. nih.gov
Another approach is scaffold hopping or functionalization . Modern synthetic methods allow for the efficient creation of complex, three-dimensional piperidine structures. news-medical.netresearchgate.net For this compound, this could involve:
Creating conformationally restricted analogues by introducing additional rings or bridges to lock the molecule into a specific bioactive conformation.
Synthesizing libraries of derivatives with diverse substitutions at multiple positions on both the piperidine and phenyl rings to explore a wider chemical space. nih.gov
Designing analogues with dual-action capabilities, where the molecule is engineered to interact with two distinct biological targets simultaneously to achieve a synergistic or disease-modifying effect. acs.org
The goal is to develop analogues that not only treat symptoms but may also alter the course of the underlying disease, a key objective in areas like neurodegeneration and oncology.
Synergistic Effects in Preclinical Combination Therapies Involving Piperidine Scaffolds
Combination therapy, where two or more drugs are administered together, is a standard of care in many diseases, including cancer and infectious diseases. Preclinical studies can explore the potential for this compound to act synergistically with other agents.
One approach is to combine the compound with drugs that have a complementary mechanism of action. For example, if the compound is found to be an anticancer agent, its efficacy could be tested in combination with standard chemotherapeutics. Pharmacokinetic/pharmacodynamic (PK/PD) models can be used to predict and simulate synergistic changes in tumor growth rates, helping to design optimal dosing schedules for the combination. nih.gov
A more advanced concept is the design of Designed Multiple Ligands (DMLs) , single molecules that are rationally designed to hit two or more targets. This approach can offer a superior pharmacokinetic profile compared to administering two separate drugs. acs.org Research on dual opioid-neuropeptide FF receptor ligands has shown that this strategy can produce analgesia with reduced tolerance. arizona.edu Similarly, piperidine derivatives have been designed with dual inhibitory activity against both acetylcholinesterase and beta-amyloid aggregation for the treatment of Alzheimer's disease. nih.gov If this compound shows promising activity against a primary target, it could be used as a scaffold to build in a secondary activity, creating a novel DML with synergistic potential.
Additionally, some piperidine derivatives, like the natural alkaloid piperine, can act as "bio-enhancers," improving the pharmacokinetic profile of co-administered drugs. nih.gov Future studies could investigate whether this compound possesses similar properties.
Perspectives on Future Research to Elucidate Complete Pharmacological Spectrum
To fully understand the therapeutic potential of this compound, a comprehensive and systematic research program is necessary. The initial priority is to conduct broad, unbiased screening to identify its primary biological target(s). Given the promiscuity of the phenylpiperidine scaffold, this should include screens against major classes of CNS targets like G-protein coupled receptors (dopamine, serotonin, opioid, histamine), ion channels, and key enzymes. nih.govnih.govacs.org
Key future research directions should include:
Stereoselective Synthesis and Evaluation: The compound is chiral, and it is highly likely that the biological activity resides primarily in one enantiomer. Developing a stereoselective synthesis is crucial to produce and evaluate the individual R- and S-isomers. nih.gov
In-depth Mechanistic Studies: Once a primary target is validated, detailed in vitro and cell-based assays are needed to elucidate the precise mechanism of action (e.g., competitive vs. allosteric, reversible vs. irreversible).
Comprehensive ADME/Tox Profiling: A full preclinical assessment of its absorption, distribution, metabolism, excretion, and toxicity profile is essential. This includes studies on metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition). nih.gov
In Vivo Efficacy Models: The compound's efficacy must be tested in relevant animal models for any promising therapeutic indication identified in vitro. These studies are critical to establish proof-of-concept before considering any further development.
Target Deconvolution for Phenotypic Hits: If the compound shows interesting effects in phenotypic screens (e.g., anti-proliferative activity against cancer cells) without a known target, target deconvolution studies will be necessary to identify its molecular mechanism of action.
By systematically pursuing these avenues of research, the full pharmacological spectrum and therapeutic potential of this compound can be thoroughly elucidated, paving the way for its potential development as a novel therapeutic agent.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(4-methoxy-3-methylphenyl)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 4-methoxy-3-methylbenzyl chloride and piperidine under basic conditions. Key steps include:
- Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of piperidine, enhancing nucleophilicity .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency, while elevated temperatures (~60–80°C) reduce reaction time .
- Yield improvement : Continuous flow reactors in industrial settings enhance scalability and purity by maintaining precise control over temperature and mixing .
Contradictions in literature methods (e.g., solvent choices) can be resolved by comparing activation energy profiles via computational modeling or empirical kinetic studies.
Basic: How do the methoxy and methyl substituents influence the compound’s physicochemical properties and receptor interactions?
- Solubility : The methoxy group increases hydrophilicity, improving aqueous solubility, which is critical for in vitro assays. Computational tools like LogP calculations or experimental shake-flask methods validate this .
- Steric effects : The 3-methyl group introduces steric hindrance, potentially reducing binding affinity to flat receptor pockets. Molecular docking studies (e.g., AutoDock Vina) can map steric clashes with biological targets .
- Electronic effects : Methoxy’s electron-donating nature alters electron density, affecting interactions with aromatic residues in enzymes. Density Functional Theory (DFT) simulations quantify these electronic perturbations .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., serotonin vs. opioid receptor modulation)?
Discrepancies may arise from assay conditions or structural analogs. Methodological approaches include:
- Binding assays : Perform competitive radioligand binding assays under standardized conditions (e.g., pH 7.4, 37°C) using HEK-293 cells expressing cloned receptors .
- Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to off-target effects in prior studies .
- Structural analogs : Compare activity of this compound with derivatives lacking the methyl or methoxy group to isolate substituent-specific effects .
Advanced: What strategies are recommended for elucidating the mechanism of action in neurological pathways?
- Transcriptomic profiling : RNA sequencing of treated neuronal cells identifies differentially expressed genes (e.g., serotonin transporters or opioid receptor isoforms) .
- Knockout models : CRISPR-Cas9-generated receptor knockout cell lines clarify target specificity. For example, ΔOPRM1 cells can test reliance on mu-opioid receptors .
- Functional MRI (fMRI) : In vivo studies in rodent models assess real-time neural activity changes, correlating compound exposure with regional brain activation .
Advanced: How can green chemistry principles be applied to improve the compound’s synthesis?
- Oxidant selection : Replace traditional oxidants with sodium hypochlorite, as demonstrated in analogous triazolopyridine syntheses, to reduce toxicity .
- Solvent recycling : Ethanol, a green solvent, can be recovered via distillation, minimizing waste .
- Catalytic methods : Explore enzyme-catalyzed or photochemical reactions to reduce energy consumption and byproducts .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., methoxy at C4 vs. C3) and detects impurities .
- HPLC-MS : Quantifies purity (>98% for pharmacological studies) and identifies degradation products under stress conditions (e.g., heat, light) .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, which influence solubility and stability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent variation : Systematically replace the methoxy group with halogens (e.g., fluorine) or larger alkoxy groups to probe electronic and steric tolerance .
- Bioisosteric replacement : Substitute the piperidine ring with morpholine or azepane to assess conformational flexibility’s impact on binding .
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction points (e.g., hydrogen bonds with the methoxy group) for lead optimization .
Basic: What are the best practices for evaluating the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–9) and quantify degradation via UV-Vis spectroscopy or LC-MS .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, informing storage conditions (e.g., refrigeration vs. room temperature) .
- Light exposure tests : Conduct ICH-compliant photostability studies using controlled UV/visible light chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
